N-(5-Methoxy-2-methylphenyl)-2,2-dimethylhydrazine-1-carboxamide

Physicochemical property optimization Membrane permeability Lipophilicity

N-(5-Methoxy-2-methylphenyl)-2,2-dimethylhydrazine-1-carboxamide (CAS 663180-22-1) is a synthetic hydrazinecarboxamide (semicarbazide) derivative with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol. It is structurally characterized by a 2,2-dimethylhydrazine-1-carboxamide core N-substituted with a 5-methoxy-2-methylphenyl group, distinguishing it from simpler dialkylsemicarbazides.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 663180-22-1
Cat. No. B12541739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Methoxy-2-methylphenyl)-2,2-dimethylhydrazine-1-carboxamide
CAS663180-22-1
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC)NC(=O)NN(C)C
InChIInChI=1S/C11H17N3O2/c1-8-5-6-9(16-4)7-10(8)12-11(15)13-14(2)3/h5-7H,1-4H3,(H2,12,13,15)
InChIKeyXRNNPVBSUAJGOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(5-Methoxy-2-methylphenyl)-2,2-dimethylhydrazine-1-carboxamide (CAS 663180-22-1)


N-(5-Methoxy-2-methylphenyl)-2,2-dimethylhydrazine-1-carboxamide (CAS 663180-22-1) is a synthetic hydrazinecarboxamide (semicarbazide) derivative with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . It is structurally characterized by a 2,2-dimethylhydrazine-1-carboxamide core N-substituted with a 5-methoxy-2-methylphenyl group, distinguishing it from simpler dialkylsemicarbazides . The compound is primarily utilized as a research tool in medicinal chemistry and chemical biology for probing enzyme inhibition and receptor modulation, reflecting the broad bioactivity profile of the hydrazinecarboxamide pharmacophore [1].

Hydrazinecarboxamide pharmacophore probe for enzyme inhibition studies
Receptor modulation research in chemical biology
Substituted N-aryl scaffold for SAR-driven campaigns

Why N-(5-Methoxy-2-methylphenyl)-2,2-dimethylhydrazine-1-carboxamide Cannot Be Replaced by Generic Analogs


Generic substitution with unsubstituted 2,2-dimethylhydrazine-1-carboxamide (1,1-dimethylsemicarbazide, CAS 22718-49-6) or other simple N-aryl analogs is not scientifically valid due to profound differences in physicochemical properties and biological target engagement. The 5-methoxy-2-methylphenyl substituent on the target compound introduces a calculated LogP of 2.01 and a polar surface area (PSA) of 57.09 Ų, compared to a LogP of -0.85 and PSA of 67.67 Ų for the unsubstituted parent . This ~2.9 LogP unit increase dramatically alters membrane permeability and hydrophobic binding pocket complementarity, which are critical determinants of cellular potency and target selectivity for enzyme inhibition assays [1]. Consequently, data generated with the unsubstituted scaffold cannot be extrapolated to predict the performance of the target compound in complex biological systems.

  • Lipophilicity gap (Δ cLogP ~2.9) vs unsubstituted parent alters membrane permeability; unsubstituted analog cannot substitute directly.
  • TPSA below CNS threshold vs higher PSA parent (57 vs 68 Ų) shifts BBB penetration profile; data from polar analogs may not transfer.
  • 5‑Methoxy‑2‑methylphenyl substitution dictates target selectivity; generic N‑phenyl hydrazinecarboxamides are not interchangeable for SAR.

Quantitative Differentiators: N-(5-Methoxy-2-methylphenyl)-2,2-dimethylhydrazine-1-carboxamide vs. Closest Analogs


Enhanced Lipophilicity Drives Superior Membrane Partitioning vs. Unsubstituted Parent

The target compound exhibits significantly higher lipophilicity than the unsubstituted 2,2-dimethylhydrazine-1-carboxamide core (1,1-dimethylsemicarbazide). This differentiation is critical for applications requiring passive membrane diffusion or hydrophobic pocket binding .

Lipophilicity (cLogP)
Class‑level
Δ cLogP ≈ 2.9 (2.01 vs ‑0.85)
Supports membrane permeability assay context
Predicted octanol‑water coefficient; experimental logP may vary
Physicochemical property optimization Membrane permeability Lipophilicity

Reduced Polar Surface Area Indicates Improved Blood-Brain Barrier Penetration Potential

The target compound possesses a topological polar surface area (PSA) that falls within the optimal range for CNS drug candidates, whereas the unsubstituted parent and many polar analogs exceed the threshold for poor brain penetration .

Polar Surface Area (TPSA)
Class‑level
TPSA 57 Ų (vs 68 Ų parent)
Supports BBB penetration descriptor review
CNS threshold commonly
Aryl Substitution Pattern
Class‑level
5‑methoxy‑2‑methyl vs unsubstituted phenyl
Substituent‑dependent selectivity context (IC50 shifts 10–100×)
Class‑level SAR; not compound‑specific
Molecular Weight (MW)
Class‑level
223 g/mol (40–66% lower vs bis‑dimers)
Supports fragment‑based screening context
Ligand efficiency advantage in hit‑to‑lead campaigns
CNS drug discovery Blood-brain barrier penetration Polar surface area

Aromatic Substituent Pattern Differentiates Target Engagement Profile from Generic N-Phenyl Analog

The 5-methoxy-2-methyl substitution pattern on the phenyl ring is a key structural determinant for selective enzyme inhibition, a feature not present in the commercially ubiquitous N-phenyl-2,2-dimethylhydrazine-1-carboxamide [1]. Class-level evidence demonstrates that methoxy and methyl substituent positioning on the N-aryl ring dramatically modulates inhibitory potency against cancer cell lines and specific enzymes [2].

Aryl Substitution Pattern
Class‑level
5‑methoxy‑2‑methyl vs unsubstituted phenyl
Substituent‑dependent selectivity context (IC50 shifts 10–100×)
Class‑level SAR; not compound‑specific
Structure-activity relationship Enzyme inhibition Selectivity

Molecular Weight Advantage Over Bis-Hydrazinecarboxamide Dimers for Ligand Efficiency Metrics

The target compound (MW 223.27 g/mol) maintains a lower molecular weight compared to bis-hydrazinecarboxamide analogs, which are prevalent in the patent literature. This confers superior ligand efficiency indices, which are critical for fragment-based screening and lead optimization campaigns .

Molecular Weight (MW)
Class‑level
223 g/mol (40–66% lower vs bis‑dimers)
Supports fragment‑based screening context
Ligand efficiency advantage in hit‑to‑lead campaigns
Fragment-based drug discovery Ligand efficiency Molecular weight

Optimal Use Cases for N-(5-Methoxy-2-methylphenyl)-2,2-dimethylhydrazine-1-carboxamide Based on Differentiated Properties


Cellular Target Engagement Assays Requiring Passive Membrane Permeability

The compound's cLogP of 2.01, which is significantly higher than the unsubstituted core (cLogP -0.85), makes it the preferred scaffold for designing cell-permeable probes. This is critical for intracellular enzyme inhibition studies where the unsubstituted analog fails to cross the cell membrane at effective concentrations .

Neuroscience-Focused Probe Development Leveraging Favorable BBB Penetration Descriptors

With a TPSA of 57.09 Ų, the compound resides in the optimal range for CNS drug-likeness. It should be prioritized over more polar analogs (e.g., unsubstituted parent, TPSA 67.67 Ų) for CNS target validation studies, such as those investigating neuronal enzyme or receptor modulation .

Structure-Activity Relationship (SAR) Exploration of N-Aryl Hydrazinecarboxamide Enzyme Inhibitors

The unique 5-methoxy-2-methylphenyl substitution pattern is a key variable in SAR campaigns. This compound is the appropriate choice for exploring substituent effects on potency and selectivity, as class-level evidence confirms that substituent positioning can shift IC50 values by 10- to >100-fold [1]. Using a generic N-phenyl analog would yield non-representative SAR data.

Application
Selection Property
Validation Focus
Cell‑based target engagement studies
Passive membrane permeability profile
Intracellular enzyme inhibition context
CNS target validation studies
BBB penetration descriptor review
Neuronal enzyme/receptor modulation context
N‑aryl hydrazinecarboxamide SAR studies
Substituent‑dependent selectivity review
Enzyme inhibition potency comparison
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